molecular formula C13H16BNO2 B1352880 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 214360-48-2

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1352880
M. Wt: 229.08 g/mol
InChI Key: SKQNWSBNAIOCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 2-TMB, is an organic compound belonging to the family of boron-containing compounds known as boronates. It is an important chemical reagent used in various scientific and industrial processes. This compound has a wide range of applications in organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Application in Organic Synthesis Reactions

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound is an important boric acid derivative used in organic synthesis reactions . It is significant as a reaction intermediate in carbon-carbon coupling and carbon heterocoupling reactions .
  • Methods of Application: The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
  • Results or Outcomes: The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application in Drug Synthesis

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: This compound is used in the synthesis of drugs, particularly as enzyme inhibitors or specific ligand drugs . It is also used in the construction of stimulus-responsive drug carriers .
  • Methods of Application: The compound is synthesized through nucleophilic and amidation reactions . The structure is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes: The crystal structures obtained by the actual value and the value calculated by DFT are consistent .

Application in Material Science

  • Scientific Field: Material Science
  • Summary of the Application: This compound is used as a reagent to borylate arenes and to prepare fluorenylborolane . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Application in Borylation Reactions

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Application in Hydroboration Reactions

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound may be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Application in Synthesis of Conjugated Copolymers

  • Scientific Field: Polymer Chemistry
  • Summary of the Application: This compound can be used in the synthesis of intermediates for generating conjugated copolymers .

Application in Synthesis of Phenylboronic Ester Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound can be used to synthesize phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
  • Results or Outcomes: The molecular structure optimized by Density Functional Theory (DFT) is consistent with the crystal structure determined by X-ray single crystal diffraction .

Application in Synthesis of Trimethyl({2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound can be used in the synthesis of trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNWSBNAIOCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393746
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

214360-48-2
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Citations

For This Compound
23
Citations
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
ZJ Shen, C Zhu, X Zhang, C Yang… - Angewandte Chemie …, 2023 - Wiley Online Library
(Deuterium‐labeled) CF 2 H‐ and CFH 2 ‐moieties are of high interest in drug discovery. The high demand for the incorporation of these fluoroalkyl moieties into molecular structures …
Number of citations: 13 onlinelibrary.wiley.com
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
D Qiu, S Wang, S Tang, H Meng, L Jin… - The Journal of …, 2014 - ACS Publications
A synthetic method based on Sandmeyer-type reactions to access both tin- and boron-substituted arenes from nitroaniline derivatives is described. This transformation can be applied to …
Number of citations: 44 pubs.acs.org
P Boontiem, S Kiatisevi - Inorganica Chimica Acta, 2020 - Elsevier
Facile and economical method for Miyaura borylation reaction between B 2 pin 2 and aryl bromides is reported. The catalytic system containing 2 mol% PdCl 2 (PPh 3 ) 2 and KOAc …
Number of citations: 9 www.sciencedirect.com
GA Chotana - 2009 - search.proquest.com
Selective functionalization of hydrocarbons represents one of the most challenging problems in homogeneous and heterogeneous catalysis. During the last decade, iridium catalyzed …
Number of citations: 1 search.proquest.com
Y Urawa, H Naka, M Miyazawa, S Souda… - Journal of organometallic …, 2002 - Elsevier
The Suzuki–Miyaura cross-coupling reaction between 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine ((R)-1b) and thermally unstable (o-cyanophenyl)boronic ester 6b in …
Number of citations: 49 www.sciencedirect.com
S Shim, M Krishnaiah, MR Sankham, I Kim… - Journal of Medicinal …, 2022 - ACS Publications
A series of fexaramine analogs were synthesized and evaluated to develop an intestine-selective/specific FXR partial agonist. Introduction of both a CN substituent at the C-2 in the …
Number of citations: 3 pubs.acs.org
F Gug, N Oumata, D Tribouillard-Tanvier… - Bioconjugate …, 2010 - ACS Publications
The synthesis of affinity matrices for 6-aminophenanthridine (6AP) and 2,6-dichlorobenzylidenaminoguanidine (Guanabenz, GA), two unrelated prion inhibitors, is described. In both …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.